molecular formula C10H19NO2S B13193671 Spiro[4.5]decane-8-sulfonamide

Spiro[4.5]decane-8-sulfonamide

Cat. No.: B13193671
M. Wt: 217.33 g/mol
InChI Key: KXTCWQMYFMBDJT-UHFFFAOYSA-N
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Description

Spiro[45]decane-8-sulfonamide is a spirocyclic compound characterized by a unique structural motif where two rings are connected through a single carbon atomThe molecular formula of Spiro[4.5]decane-8-sulfonamide is C10H19NO2S, and it has a molecular weight of 217.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4One common method involves the cyclization of a suitable precursor, such as a cyclohexanone derivative, with a sulfonamide reagent under acidic or basic conditions . Another approach involves the use of ene-vinylidenecyclopropanes in the presence of a Rhodium(I) catalyst to construct the spiro[4.5]decane skeleton .

Industrial Production Methods

Industrial production methods for Spiro[4.5]decane-8-sulfonamide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]decane-8-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of Spiro[4.5]decane-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a PHD inhibitor, the compound binds to the active site of the enzyme, competing with the natural substrate and preventing the hydroxylation of hypoxia-inducible factor (HIF) subunits. This inhibition can lead to the stabilization of HIF and the upregulation of target genes involved in the hypoxic response .

Comparison with Similar Compounds

Biological Activity

Spiro[4.5]decane-8-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the formation of a spirocyclic structure that incorporates a sulfonamide moiety. This structural feature is critical as it influences the compound’s biological activity. Various synthetic routes have been explored to optimize its efficacy and solubility, including metal-catalyzed cyclization methods that enhance the formation of the desired spiro compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines such as lung carcinoma (A549), breast adenocarcinoma (MDA-MB-231), and cervical cancer (HeLa) cells. For example, preliminary screening showed that certain derivatives demonstrated IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation .

CompoundCell LineIC50 (µM)Mechanism of Action
7jMDA-MB-2310.1 - 1Induction of apoptosis via FCM
HL-X9A549μM levelMichael addition reaction

The mechanism by which this compound exerts its anticancer effects involves apoptosis induction. Flow cytometry analysis using annexin V-FITC staining has shown increased apoptosis in treated cells compared to controls. The compound's ability to act as a Michael acceptor allows it to interact with nucleophilic sites in biological molecules, potentially leading to cytotoxic effects in cancer cells .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that while some derivatives exhibit promising anticancer activity, they also pose risks of toxicity, particularly affecting liver and kidney tissues at higher dosages .

Summary of Toxicity Findings

CompoundDosage (mg/kg)Observed Toxicity
HL-X973No significant damage
7j80Damage observed in liver & kidney

Insecticidal Properties

Beyond its anticancer properties, this compound derivatives have shown insecticidal activity against pests such as Spodoptera littoralis. Research has indicated that these compounds can significantly affect larval duration and pupal weight, suggesting potential applications in agricultural pest control .

Insecticidal Efficacy Data

CompoundLC50 (ppm)Larval Duration (days)Pupal Weight (mg)
329.6017.06282.60
710.0214.35280.15

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

spiro[4.5]decane-8-sulfonamide

InChI

InChI=1S/C10H19NO2S/c11-14(12,13)9-3-7-10(8-4-9)5-1-2-6-10/h9H,1-8H2,(H2,11,12,13)

InChI Key

KXTCWQMYFMBDJT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(CC2)S(=O)(=O)N

Origin of Product

United States

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